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Compound of Interest

Compound Name:
2-Chloro-5-iodo-4-

methoxypyrimidine

CAS No.: 159585-16-7

Cat. No.: B2993339 Get Quote

Executive Summary: The Reactivity Dichotomy
The 2-chloro-5-iodopyrimidine scaffold presents a unique "Janus-faced" reactivity profile that

allows for highly predictable, orthogonal functionalization. This utility stems from the distinct

electronic and steric environments of the C-2 and C-5 positions, combined with the bond

dissociation energy (BDE) disparity between the carbon-chlorine and carbon-iodine bonds.

C-2 Position (Chlorine): Defines the "Hard" Electrophilic Center. Flanked by two nitrogen

atoms, this position is intensely electron-deficient (

-deficient), making it highly susceptible to Nucleophilic Aromatic Substitution (

).

C-5 Position (Iodine): Defines the "Soft" Coupling Center. Located at the "meta-like" position

relative to the nitrogens, it is electronically neutral but possesses a weak C-I bond (

vs.

for C-Cl). This makes it the kinetically preferred site for oxidative addition (OA) by low-valent
transition metals (Pd, Ni).
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Strategic Implications: By selecting the reaction type—Nucleophilic vs. Metal-Catalyzed—

researchers can exclusively target one position while leaving the other intact for subsequent

derivatization.

Mechanistic Basis & Electronic Structure
To rationalize the experimental protocols, one must understand the underlying Molecular

Orbital (MO) interactions.

Frontier Molecular Orbital (FMO) Analysis
LUMO Localization: The Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine ring

is heavily localized at the C-2 and C-4/6 positions. The C-5 position has a negligible LUMO

coefficient. Consequently, "hard" nucleophiles (amines, alkoxides) attack C-2, forming a

stabilized Meisenheimer complex intermediate.

Bond Dissociation Energy (BDE) & Oxidative Addition: Palladium-catalyzed cross-coupling is

initiated by oxidative addition. The rate of this step is inversely proportional to BDE.[1]

C-5 Iodine: BDE

. Rapid OA, even at low temperatures.

C-2 Chlorine: BDE

. Slow OA; requires electron-rich ligands or elevated temperatures.

Reactivity Decision Tree

2-Chloro-5-Iodopyrimidine Reagent Selection

Nucleophile (H-Nu:)
(Amines, Alcohols, Thiols)Hard/Basic

Pd(0) Catalyst
(Boronic Acids, Stannanes)

Soft/Neutral

Mechanism: SNAr
Site: C-2 (Chlorine)

Product: 2-Substituted-5-Iodopyrimidine

LUMO Control

Mechanism: Oxidative Addition
Site: C-5 (Iodine)

Product: 2-Chloro-5-Arylpyrimidine

BDE Control
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Figure 1: Mechanistic decision tree illustrating the divergence in reactivity based on reagent

class.

Reactivity Profile 1: C-5 Selective Cross-Coupling
The C-5 iodine is the "weakest link" for transition metals. Standard Suzuki-Miyaura,

Sonogashira, or Stille conditions will exclusively functionalize C-5.

Critical Control Parameters
Catalyst: Use "standard" Pd catalysts (e.g.,

or

). Avoid highly active, bulky phosphines (like Buchwald precatalysts) in the first step, as they
might promote premature oxidative addition at C-2 Cl.

Stoichiometry: Use exactly 1.0–1.1 equivalents of the coupling partner. Excess boronic acid

combined with high heat can force the C-2 reaction once C-5 is consumed.

Base: Mild bases (e.g.,

,

) are preferred over strong alkoxides to prevent competitive

side reactions at C-2.

Experimental Protocol: C-5 Selective Suzuki Coupling
Objective: Coupling of phenylboronic acid to C-5, retaining C-2 Cl.

Setup: Charge a reaction vial with 2-chloro-5-iodopyrimidine (1.0 equiv), Phenylboronic acid

(1.05 equiv), and

(3-5 mol%).

Solvent: Add degassed 1,4-dioxane/water (4:1 ratio).

Base: Add
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(2.0 equiv).

Reaction: Heat to 60–80°C under

atmosphere. Monitor by LCMS.

Note: The C-I bond usually reacts fully within 1–4 hours. Do not overheat (>100°C) to

avoid C-2 activation.

Workup: Standard aqueous extraction. The product, 2-chloro-5-phenylpyrimidine, is stable

and can be purified on silica.

Data Summary: Selectivity Metrics

Parameter C-5 (Iodine) C-2 (Chlorine) Selectivity Factor

Bond Energy ~65 kcal/mol ~95 kcal/mol >100:1 (Kinetic)

Pd OA Rate
Fast (

)

Slow (

)
High

Temp. Threshold 25–60°C
>90°C (Standard

Ligands)
Distinct

Reactivity Profile 2: C-2 Selective
The C-2 position is activated for nucleophilic attack. The iodine at C-5 is essentially inert to

these conditions, provided no radical initiators or transition metals are present.

Critical Control Parameters
Nucleophile: Primary/secondary amines, alkoxides, or thiols.

Temperature: Reactions with amines often proceed at Room Temperature (RT) or mild

heating (40°C).

Solvent: Polar aprotic solvents (DMF, DMSO, NMP) accelerate the reaction by stabilizing the

charged intermediate. Alcohols (EtOH, iPrOH) are common for amine displacements.
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Acid Scavenger: Use a tertiary amine (DIPEA, TEA) to neutralize the HCl generated.

Experimental Protocol: C-2 Selective Amine
Displacement
Objective: Introduction of a morpholine ring at C-2, retaining C-5 I.

Setup: Dissolve 2-chloro-5-iodopyrimidine (1.0 equiv) in dry Ethanol or DMF (0.5 M).

Addition: Add Morpholine (1.1 equiv) and DIPEA (1.2 equiv).

Reaction: Stir at RT for 2–12 hours.

Checkpoint: If conversion is slow, heat to 50°C. Do not exceed 80°C with strong alkoxides

to avoid dehalogenation of the iodine (rare, but possible via SET mechanisms).

Workup: Pour into water. The product, 4-(5-iodopyrimidin-2-yl)morpholine, often precipitates

as a solid.

Sequential Functionalization Strategies
The true power of this scaffold lies in the ability to sequence these reactions.

Strategy A: followed by Cross-Coupling
Best for: When the C-2 substituent is sensitive to Pd conditions or if the C-2 substituent is

needed to solubilize the molecule.

Step 1 (

): Install amine/ether at C-2.

Step 2 (Suzuki): The resulting 2-amino-5-iodopyrimidine is essentially an electron-rich aryl

iodide. It couples readily at C-5.[2]

Note: The electron-donating group at C-2 deactivates the ring slightly for OA, but the C-I

bond is weak enough that standard conditions still work efficiently.
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Strategy B: Cross-Coupling followed by
Best for: When the C-2 nucleophile is expensive or sensitive to workup, or if a library of C-2

analogs is required from a common C-5 arylated intermediate.

Step 1 (Suzuki): Install Aryl group at C-5. Isolate 2-chloro-5-arylpyrimidine.

Step 2 (

): Displace C-2 Cl.

Note: A C-5 aryl group (unless strongly electron-withdrawing) makes the ring slightly less

electrophilic than the parent iodine, potentially requiring higher temperatures for the

step.

2-Chloro-5-Iodopyrimidine

Step 1: SNAr (C-2)
(R-NH2, DIPEA)

Route A

Step 1: Suzuki (C-5)
(Ar-B(OH)2, Pd)

Route B

Intermediate:
2-Amino-5-Iodopyrimidine

Step 2: Suzuki (C-5)
(Ar-B(OH)2, Pd)

Target:
2-Amino-5-Arylpyrimidine

Intermediate:
2-Chloro-5-Arylpyrimidine

Step 2: SNAr (C-2)
(R-NH2, Heat)
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Figure 2: Sequential workflow options. Route A is generally preferred for convergent synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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